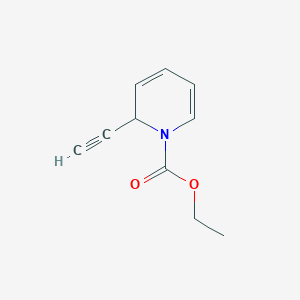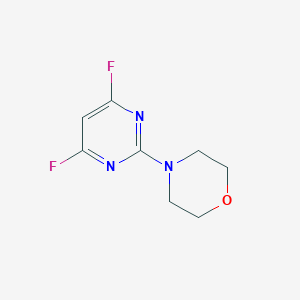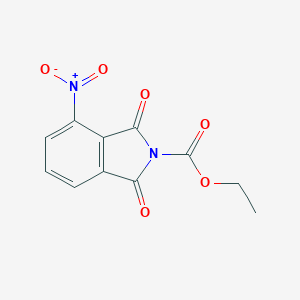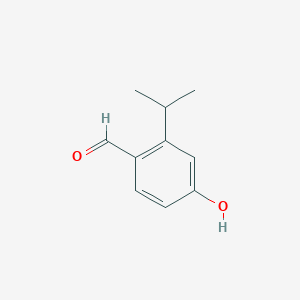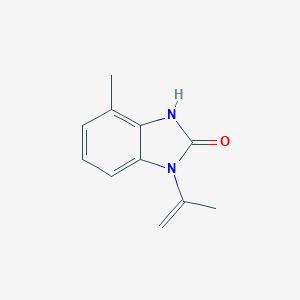
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, also known as IBZ, is a benzimidazolone derivative that has gained attention in scientific research due to its potential therapeutic applications. IBZ has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of the transcription factor NF-kappaB. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells, which can potentially lead to the development of anti-cancer drugs. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has also been shown to possess anti-viral properties, which can potentially lead to the development of anti-viral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that it has been shown to possess a number of potential therapeutic applications, making it a promising candidate for drug development. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to be relatively non-toxic, which is important when developing potential drugs. One limitation of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone research. One potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of cancer. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone could be further studied for its anti-viral properties, potentially leading to the development of anti-viral drugs. Finally, further research is needed to fully understand the mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, which could lead to the optimization of its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves a multi-step process, starting with the reaction of o-phenylenediamine with methyl acrylate to form 2-methyl-1,3-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 3-ethyl-7-methyl-2(3H)-benzimidazolone, which is subsequently isomerized to form 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone.
Aplicaciones Científicas De Investigación
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells and to possess anti-viral properties.
Propiedades
Número CAS |
178042-29-0 |
|---|---|
Nombre del producto |
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone |
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
Clave InChI |
UKUOKIGYMKYDSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
SMILES canónico |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Sinónimos |
2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
